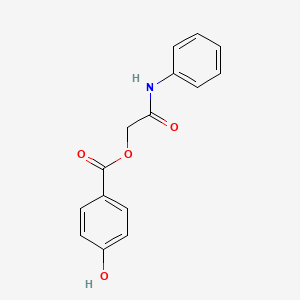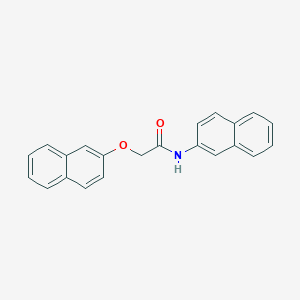
5-(3-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole, also known as MOXD, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MOXD belongs to the class of oxadiazoles, which are known for their diverse biological activities and pharmacological properties. In
Mécanisme D'action
The mechanism of action of 5-(3-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, studies suggest that it may exert its therapeutic effects through various pathways. 5-(3-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been found to inhibit the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which play a crucial role in the pathogenesis of many diseases. 5-(3-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has also been shown to inhibit the activity of enzymes such as α-glucosidase, which is involved in the regulation of glucose metabolism, and acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
5-(3-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and improve antioxidant status in various tissues. 5-(3-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has also been found to modulate the expression of genes involved in the regulation of glucose metabolism and lipid metabolism. Additionally, 5-(3-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(3-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole in lab experiments is its diverse range of biological activities. This makes it a promising candidate for the development of new drugs. Additionally, 5-(3-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using 5-(3-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is its potential toxicity. Studies have suggested that 5-(3-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole may have toxic effects on the liver and kidneys at high doses.
Orientations Futures
There are several future directions for research on 5-(3-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole. One area of interest is the development of 5-(3-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of 5-(3-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole and its potential side effects. Other areas of interest include the development of 5-(3-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-based antibacterial and antifungal agents and the exploration of its potential in the treatment of diabetes and cancer.
Conclusion
In conclusion, 5-(3-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. 5-(3-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities, and has shown promising results in the treatment of neurodegenerative diseases. While 5-(3-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has several advantages for use in lab experiments, its potential toxicity must also be taken into consideration. Future research on 5-(3-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole may lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
5-(3-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole can be synthesized through a variety of methods, including the reaction of 3-methoxyphenylhydrazine and 4-methoxybenzoyl chloride under reflux conditions. The resulting product is then cyclized with phosphorus oxychloride to yield 5-(3-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole. Other methods of synthesis include the reaction of 3-methoxyphenylhydrazine with 4-methoxybenzaldehyde in the presence of acetic anhydride and the reaction of 3-methoxyphenylhydrazine with 4-methoxybenzoyl isothiocyanate.
Applications De Recherche Scientifique
5-(3-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. 5-(3-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 5-(3-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been studied for its antibacterial and antifungal properties.
Propriétés
IUPAC Name |
5-(3-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-19-13-8-6-11(7-9-13)15-17-16(21-18-15)12-4-3-5-14(10-12)20-2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUBFRBGEDIMGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylic acid](/img/structure/B5754517.png)
![methyl 4-{[3-(2-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5754522.png)
![6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5754533.png)


![N'-[(5-bromo-2-furoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5754551.png)
![allyl 4-chlorophenyl [(4-methylphenyl)sulfonyl]dithioimidocarbonate](/img/structure/B5754559.png)
![2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B5754566.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5754580.png)


![4-chloro-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5754608.png)